Exceptional BTK Inhibitory Potency Compared to Structural Analogs Within the Same Patent Series
CAS 863511-51-7 (Example 99) exhibits an IC50 of 1 nM against full-length human wild-type BTK in a biochemical assay [1]. This potency is superior to several other exemplified compounds in the same patent series, such as Example 236 which shows an IC50 of 5.5 nM [2]. The 5.5-fold improvement in potency for Example 99 over Example 236 demonstrates that the 2-methylthiazol-4-yl-ethyl sulfamoyl substitution pattern is highly optimized for BTK catalytic site engagement relative to alternative heteroaryl extensions [1][2].
| Evidence Dimension | BTK inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 236 from US20240083900; IC50 = 5.5 nM |
| Quantified Difference | 5.5-fold more potent for the target compound |
| Conditions | Biochemical BTK inhibition assay using full-length human wild-type BTK expressed in a mammalian system; compound inhibition measured as IC50 |
Why This Matters
This head-to-head potency advantage justifies preferential procurement of CAS 863511-51-7 when designing BTK-dependent cellular experiments, as lower concentrations are required to achieve equivalent target engagement, reducing solvent exposure and off-target probability.
- [1] BindingDB. BDBM658441 (US20240083900, Example 99). BTK IC50: 1 nM. Available at: https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441 View Source
- [2] BindingDB. BDBM658410 (US20240083900, Example 236). BTK IC50: 5.5 nM. Available at: https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658410 View Source
